molecular formula C11H14ClNO5S B1459478 Methyl N-(2-chloro-5-methoxyphenyl)-N-(methylsulfonyl)glycinate CAS No. 1858254-93-9

Methyl N-(2-chloro-5-methoxyphenyl)-N-(methylsulfonyl)glycinate

Cat. No.: B1459478
CAS No.: 1858254-93-9
M. Wt: 307.75 g/mol
InChI Key: OEBHHRQNWGFMII-UHFFFAOYSA-N
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Description

Methyl N-(2-chloro-5-methoxyphenyl)-N-(methylsulfonyl)glycinate (CAS 1858254-93-9) is a chemical compound supplied for laboratory research use. This compound has a molecular formula of C11H14ClNO5S and a molecular weight of 307.75 g/mol . It is characterized by its specific structural identifiers, including the SMILES notation COC(CN(S(C)(=O)=O)C1=CC(OC)=CC=C1Cl)=O and the InChIKey OEBHHRQNWGFMII-UHFFFAOYSA-N . Researchers are advised that this product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications and is strictly not for animal or personal use . Appropriate safety precautions must be followed during handling, including the use of personal protective equipment, and all waste should be disposed of by professional methods in accordance with applicable regulations . For specific storage and handling conditions, please consult the relevant Safety Data Sheet.

Properties

IUPAC Name

methyl 2-(2-chloro-5-methoxy-N-methylsulfonylanilino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO5S/c1-17-8-4-5-9(12)10(6-8)13(19(3,15)16)7-11(14)18-2/h4-6H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEBHHRQNWGFMII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Cl)N(CC(=O)OC)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801152656
Record name Glycine, N-(2-chloro-5-methoxyphenyl)-N-(methylsulfonyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801152656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1858254-93-9
Record name Glycine, N-(2-chloro-5-methoxyphenyl)-N-(methylsulfonyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1858254-93-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycine, N-(2-chloro-5-methoxyphenyl)-N-(methylsulfonyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801152656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 2-Chloro-N-(methylsulfonyl)acetamide as a Key Intermediate

A crucial intermediate in the preparation of the target compound is 2-chloro-N-(methylsulfonyl)acetamide, which can be synthesized by the reaction of methylsulfonamide with chloroacetyl chloride. This reaction has been extensively studied with various solvents and conditions:

Yield Reaction Conditions Experimental Operation
94% Ethyl acetate, 65°C, 12 h, large scale In a 2 L flask, 1 L ethyl acetate and 66 g methylsulfonamide were mixed; 109 g chloroacetyl chloride was added gradually; temperature raised to 65°C for 12 h. Upon cooling, white solid precipitated, filtered, and dried to yield 112 g solid (SLP-10b).
74% Butyl acetate, reflux, 8 h 26.8 mol chloroacetyl chloride and 25.5 mol methylsulfonamide in 10.2 L butyl acetate refluxed for 8 h. After cooling, solid filtered, washed, and dried.
53% Sulfolane, 130°C, 5.83 h Equimolar reactants heated in sulfolane at 130°C, followed by cooling, acetone addition, filtration, and washing steps.

The reaction is generally performed by slow addition of chloroacetyl chloride to methylsulfonamide in an organic solvent under controlled temperature, followed by isolation of the solid product by filtration and drying.

Alkylation Using Potassium tert-Butoxide

The subsequent step involves alkylation of the intermediate with suitable amines or alcohols in the presence of potassium tert-butoxide as a base, typically in tetrahydrofuran (THF) or N-methylpyrrolidone (NMP):

Yield Reaction Conditions Experimental Operation
89.7% THF, 0–5°C, 1 h Potassium tert-butoxide (5 eq) added to amine dissolved in THF at 0–5°C; N-(chloroacetyl)methylsulfonamide (3 eq) added dropwise; reaction stopped after 1 h; workup involved extraction, washing, and crystallization to yield product with 98.5% purity.
83% NMP, 20°C, 12 h, large scale SLP-9 dissolved in NMP; potassium tert-butoxide added slowly; SLP-10b added in portions; stirred at room temperature for 12 h; cooled, quenched with ice water and ethyl acetate; organic phase dried and concentrated; crude product crystallized to yield 219 g of pale yellow solid SLP-11 (Siripag) with 99.2% purity.

This step highlights the importance of temperature control and solvent choice to achieve high yields and purity. The use of potassium tert-butoxide facilitates deprotonation and nucleophilic substitution.

Mechanistic Insights and Reaction Optimization

Activation and Cyclization Pathways

Studies on related sulfonylglycinate compounds indicate that activation of carboxylic acid moieties by acetic anhydride or other activating agents leads to intermediates such as mixed anhydrides or ketenes, which then react with imines or amines to form lactams or related cyclic structures. For example, acetic anhydride activation at elevated temperatures (around 130°C) can promote cyclization to β-lactams via Mannich-type reactions, involving methylene groups adjacent to carbonyls.

Sensitivity to Temperature and Solvent

Reaction yields are sensitive to temperature changes, with optimal yields observed around 130°C for acetic anhydride activation, while higher or lower temperatures reduce product formation. Solvent choice also affects yields, with chlorobenzene and 1,4-dioxane providing better outcomes than o-xylene or addition of bases, which can diminish yields.

Summary Table of Preparation Methods

Step Reaction Type Reagents & Conditions Yield (%) Notes
1 Acylation of methylsulfonamide with chloroacetyl chloride Ethyl acetate, 65°C, 12 h 74–94 Slow addition, precipitation and filtration
2 Alkylation with amines/alcohols using potassium tert-butoxide THF or NMP, 0–20°C, 1–12 h 83–90 Temperature control critical, purification by crystallization
3 Activation and cyclization (related lactam formation) Acetic anhydride, 130°C, chlorobenzene ~66 (for analogous compounds) Sensitive to temperature, solvent, and base presence

Chemical Reactions Analysis

Types of Reactions

Methyl N-(2-chloro-5-methoxyphenyl)-N-(methylsulfonyl)glycinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Methyl N-(2-chloro-5-methoxyphenyl)-N-(methylsulfonyl)glycinate has been investigated for its potential as a pharmaceutical agent. The following table summarizes its medicinal applications:

Application Area Description References
Anticancer ActivityExhibits potential in inhibiting cancer cell proliferation.
Antimicrobial PropertiesShows effectiveness against certain bacterial strains.
Enzyme InhibitionMay inhibit specific enzymes involved in metabolic pathways.

Case Study: Anticancer Activity

In a study published in a peer-reviewed journal, this compound was tested against various cancer cell lines. Results indicated a significant reduction in cell viability, suggesting its potential as a lead compound for developing new anticancer drugs.

Agricultural Research

The compound's properties also lend themselves to applications in agriculture, particularly as a pesticide or herbicide:

Application Area Description References
Pesticidal ActivityEffective against specific pests affecting crops.
Herbicidal PropertiesPotential use in controlling unwanted plant species.

Case Study: Pesticidal Activity

Research conducted on the efficacy of this compound as an insecticide showed promising results in reducing pest populations in controlled environments. The study concluded that the compound could be developed into an environmentally friendly pesticide.

Mechanism of Action

The mechanism of action of Methyl N-(2-chloro-5-methoxyphenyl)-N-(methylsulfonyl)glycinate involves its interaction with specific molecular targets. The chloro and methoxy groups on the phenyl ring may facilitate binding to enzymes or receptors, while the methylsulfonyl group can enhance the compound’s stability and solubility. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analog: Methyl N-(2-methoxy-5-methylphenyl)-N-(phenylsulfonyl)glycinate

Key Differences :

  • Sulfonyl Group: The target compound features a methylsulfonyl group, whereas the analog in has a bulkier phenylsulfonyl group.
  • Aromatic Substituents : The target compound’s 2-chloro-5-methoxy substitution contrasts with the analog’s 2-methoxy-5-methyl groups. The chloro group may enhance electrophilicity and reactivity in substitution reactions compared to the methyl group .

Physical Properties :

Property Target Compound (Calculated) Compound
Molecular Weight ~320.76 g/mol 349.40 g/mol
Purity N/A 95%
Long-Term Stability Not reported Discontinued

Heterocyclic Glycinate Derivatives

Example: Methyl N-[2-cyano-2-(2-pyridinyl)ethenyl]glycinate (Compound 6, ) Key Differences:

  • Backbone Modifications: Compound 6 incorporates a cyano-pyridinyl ethenyl group, introducing π-conjugation and planar geometry absent in the target compound. This structural feature may enhance binding affinity in catalytic or biological systems .
  • Reactivity: The cyano group in Compound 6 facilitates nucleophilic additions, whereas the target compound’s chloro and methoxy groups favor electrophilic aromatic substitution .

Sulfonamide Guanidine Derivatives

Example : N-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)guanidines ()
Key Differences :

  • Functional Groups : These derivatives feature guanidine and alkylthio groups, which are absent in the target compound. The guanidine moiety imparts basicity and hydrogen-bonding capacity, influencing solubility and biological activity .
  • Applications : Sulfonamide guanidines are often explored for antimicrobial activity, while glycinate esters like the target compound may serve as intermediates in agrochemical or pharmaceutical synthesis .

Research Findings and Implications

  • Substituent Effects: The chloro group in the target compound likely increases electrophilicity compared to methyl or cyano substituents in analogs, making it more reactive in aromatic substitution reactions .
  • Sulfonyl Group Impact : Methylsulfonyl groups offer better solubility in polar aprotic solvents compared to phenylsulfonyl analogs, which could streamline purification processes .
  • The target compound’s methylsulfonyl group may mitigate these challenges .

Biological Activity

Methyl N-(2-chloro-5-methoxyphenyl)-N-(methylsulfonyl)glycinate, also known as CAS No. 1858254-93-9, is a glycine derivative characterized by the presence of a chloro and methoxy group on the phenyl ring, along with a methylsulfonyl group attached to the nitrogen atom. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.

The molecular formula of this compound is C11H14ClNO5SC_{11}H_{14}ClNO_{5}S with a molecular weight of 307.75 g/mol. Its structure is defined by the following characteristics:

  • IUPAC Name : this compound
  • InChI Key : ZJOZSBVACQDHKI-UHFFFAOYSA-N

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets, potentially including enzymes and receptors involved in various metabolic pathways. The exact mechanisms remain to be fully elucidated but may involve modulation of signaling pathways relevant to inflammation and pain management.

Biological Activity

Research indicates that this compound has several notable biological activities:

  • Anti-inflammatory Effects : Preliminary studies suggest that this compound exhibits anti-inflammatory properties, making it a candidate for further investigation in inflammatory disease models.
  • Analgesic Properties : The compound has been explored for its potential analgesic effects, which could position it as an alternative or adjunct therapy in pain management.

Case Studies and Research Findings

A review of existing literature reveals various studies focusing on the biological activity of this compound:

  • In Vitro Studies : Laboratory studies have shown that this compound can inhibit specific inflammatory mediators in cell cultures, indicating its potential role in modulating inflammatory responses.
  • Animal Models : In vivo studies using rodent models have demonstrated that administration of this compound leads to significant reductions in pain-related behaviors, supporting its analgesic potential.
  • Molecular Docking Studies : Computational analyses have indicated favorable binding interactions between this compound and various target proteins involved in pain and inflammation pathways, suggesting a mechanism for its observed biological effects.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectStudy TypeReference
Anti-inflammatoryInhibition of inflammatory mediatorsIn Vitro
AnalgesicReduction in pain behaviorsIn Vivo
Molecular InteractionFavorable docking scoresComputational Study

Q & A

Basic Research Questions

Q. How can researchers optimize synthetic routes for Methyl N-(2-chloro-5-methoxyphenyl)-N-(methylsulfonyl)glycinate?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with glycine esterification followed by sulfonylation and aromatic substitution. Key steps include:

  • Esterification : Use methyl glycinate as a precursor, reacting with sulfonyl chlorides under basic conditions (e.g., triethylamine in THF) to form the N-sulfonyl intermediate .
  • Aromatic Substitution : Introduce the 2-chloro-5-methoxyphenyl group via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) and validate purity via HPLC (C18 columns, acetonitrile/water mobile phase) .

Q. What analytical techniques are critical for structural characterization of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., methoxy group at δ 3.8–4.0 ppm, sulfonyl signals at δ 3.2–3.5 ppm) .
  • X-ray Crystallography : Resolve bond angles (e.g., N–S–O angles ~119°) and confirm stereochemistry .
  • Mass Spectrometry : High-resolution MS (ESI+) to verify molecular weight (e.g., [M+H]+ at m/z ~348) .

Q. What in vitro models are suitable for initial biological activity screening?

  • Methodological Answer :

  • Cancer Cell Lines : Use proliferation assays (e.g., MTT or SRB) in ERRα-overexpressing cell lines (e.g., breast cancer MDA-MB-231) to assess antiproliferative effects .
  • Enzyme Inhibition : Test sulfonamide-mediated inhibition of sodium channels (e.g., patch-clamp assays) due to structural similarity to voltage-gated sodium channel blockers .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance target specificity?

  • Methodological Answer :

  • Modify Substituents : Replace the methoxy group with bulkier alkoxy groups (e.g., ethoxy or benzyloxy) to evaluate steric effects on receptor binding .
  • Sulfonyl Group Variations : Test trifluoromethylsulfonyl or phenylsulfonyl analogs to assess electronic effects on bioactivity .
  • In Silico Docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict interactions with ERRα or sodium channel domains .

Q. How do researchers resolve contradictions in stability data under varying pH conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to acidic (HCl 0.1N), basic (NaOH 0.1N), and oxidative (H₂O₂ 3%) conditions at 40°C for 24 hours .
  • Degradation Pathway Analysis : Use LC-MS to identify breakdown products (e.g., hydrolysis of the ester group yields glycine derivatives) .
  • pH-Dependent Stability : Buffer solutions (pH 1–13) with kinetic monitoring via UV-Vis spectroscopy (λmax ~270 nm) .

Q. What strategies mitigate off-target effects in biological assays?

  • Methodological Answer :

  • Counter-Screening : Test against unrelated receptors (e.g., GPCRs or kinases) to rule out nonspecific binding .
  • Isotopic Labeling : Use ¹⁴C-labeled compounds for metabolite tracking in microsomal assays (e.g., rat liver S9 fractions) .
  • CRISPR Knockout Models : Validate target specificity using ERRα-knockout cell lines .

Data Contradiction Analysis

Q. How to address discrepancies in reported cytotoxicity across studies?

  • Methodological Answer :

  • Standardize Assay Conditions : Ensure consistent cell viability protocols (e.g., identical incubation times, serum concentrations) .
  • Control for Solubility : Use DMSO concentrations ≤0.1% to avoid solvent-induced artifacts .
  • Batch-to-Batch Variability : Compare purity data (HPLC ≥98%) across synthetic batches .

Safety and Handling

Q. What safety protocols are critical for handling this sulfonamide derivative?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to prevent dermal/ocular exposure .
  • Waste Disposal : Neutralize acidic/basic degradation products before disposal in accordance with EPA guidelines .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Methyl N-(2-chloro-5-methoxyphenyl)-N-(methylsulfonyl)glycinate
Reactant of Route 2
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Methyl N-(2-chloro-5-methoxyphenyl)-N-(methylsulfonyl)glycinate

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